![molecular formula C18H20N2O6 B3060035 6,7-Dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline oxalate CAS No. 1609402-93-8](/img/structure/B3060035.png)
6,7-Dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline oxalate
Overview
Description
6,7-Dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as L-tetrahydropalmatine (L-THP) and is derived from the roots of the Corydalis yanhusuo plant. L-THP has been used in traditional Chinese medicine for centuries to treat various ailments, including pain and anxiety. In recent years, L-THP has been the focus of numerous scientific studies due to its potential therapeutic effects.
Scientific Research Applications
Cardiovascular Applications
The compound’s vasodilatory effects have implications for cardiovascular health. It relaxes blood vessels, potentially reducing hypertension and improving blood flow. Researchers are exploring its role in preventing cardiovascular diseases and managing endothelial dysfunction.
These applications highlight the versatility of 6,7-dimethoxy-THIQ oxalate in diverse scientific contexts. As research continues, we may uncover additional unique uses for this intriguing compound . If you’d like further details on any specific application, feel free to ask!
properties
IUPAC Name |
6,7-dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.C2H2O4/c1-19-14-8-11-5-7-18-16(12-4-3-6-17-10-12)13(11)9-15(14)20-2;3-1(4)2(5)6/h3-4,6,8-10,16,18H,5,7H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABUSQFFBYHBHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CN=CC=C3)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline oxalate | |
CAS RN |
1609402-93-8 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(3-pyridinyl)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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